molecular formula C17H25N3O2 B267524 N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide

Cat. No. B267524
M. Wt: 303.4 g/mol
InChI Key: PMPBNOYNGUPXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide, also known as N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce oxidative stress, and inflammation in the brain, and have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide in lab experiments is its potential applications in various fields, including cancer therapy, neuroprotection, and anti-inflammatory effects. However, one of the limitations is its complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide. One direction is to further investigate its potential applications in cancer therapy, neuroprotection, and anti-inflammatory effects. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, future studies can focus on optimizing the synthesis method to obtain the compound in larger quantities and at a lower cost.

Synthesis Methods

The synthesis of N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide involves several steps, including the reaction of 4-cyano-3-(trifluoromethyl)aniline with 4-cyanophenol in the presence of a base, followed by the reaction with 3-bromo-2-hydroxy-2-methylpropanamide and cyclohexyl isocyanate. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide has been studied for its potential applications in various fields, including cancer therapy, neuroprotection, and anti-inflammatory effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, it has also been studied for its anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases.

properties

Product Name

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

N-[4-(cyclohexylcarbamoylamino)phenyl]butanamide

InChI

InChI=1S/C17H25N3O2/c1-2-6-16(21)18-14-9-11-15(12-10-14)20-17(22)19-13-7-4-3-5-8-13/h9-13H,2-8H2,1H3,(H,18,21)(H2,19,20,22)

InChI Key

PMPBNOYNGUPXQQ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)NC2CCCCC2

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

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